
Propanamide, N-methyl-N-3-piperidinyl-
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of N-methyl-N-3-piperidinylpropanamide follows International Union of Pure and Applied Chemistry conventions, establishing its precise chemical identity within the broader classification of heterocyclic amides. According to established chemical databases, the compound is formally designated as N-methyl-3-piperidin-3-ylpropanamide, reflecting its structural composition of a propanamide backbone bearing an N-methyl substituent and a 3-piperidinyl group attachment. The Chemical Abstracts Service registry number 1609403-81-7 specifically identifies the hydrochloride salt form of this compound, which represents the most commonly encountered and characterized version in chemical literature.
The molecular formula for the hydrochloride salt form is established as C₉H₁₉ClN₂O, with a corresponding molecular weight of 206.71 grams per mole. The parent compound, excluding the hydrochloride component, maintains the molecular formula C₉H₁₈N₂O with a molecular weight of 170.25 grams per mole. Alternative nomenclature systems recognize this compound through various synonymous designations, including 3-piperidinepropanamide, N-methyl-, hydrochloride, and N-methyl-3-piperidin-3-ylpropanamide hydrochloride.
The International Chemical Identifier key for the hydrochloride salt form is documented as RANSRYRYEJTXGC-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification and chemical informatics applications. The Simplified Molecular Input Line Entry System representation appears as CNC(=O)CCC1CCCNC1.Cl, encoding the complete structural information in a linear format that captures both the organic molecule and its associated chloride ion. This systematic identification framework ensures unambiguous recognition of the compound across diverse chemical databases and research contexts.
Identification Parameter | Value |
---|---|
IUPAC Name | N-methyl-3-piperidin-3-ylpropanamide |
CAS Registry Number | 1609403-81-7 (hydrochloride salt) |
Molecular Formula | C₉H₁₉ClN₂O (hydrochloride salt) |
Molecular Weight | 206.71 g/mol (hydrochloride salt) |
InChI Key | RANSRYRYEJTXGC-UHFFFAOYSA-N |
Propriétés
Numéro CAS |
172477-97-3 |
---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.256 |
Nom IUPAC |
N-methyl-N-piperidin-3-ylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-3-9(12)11(2)8-5-4-6-10-7-8/h8,10H,3-7H2,1-2H3 |
Clé InChI |
ASMBEYRGALQVBL-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1CCCNC1 |
Synonymes |
Propanamide, N-methyl-N-3-piperidinyl- |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of propanamide derivatives are heavily influenced by substituents on the amide nitrogen and the piperidinyl ring. Below is a comparative analysis of key analogues:
Anticonvulsant Activity
Propanamide derivatives, including N-methyl-N-3-piperidinyl-propanamide, are hypothesized to interact with neuronal membranes, reducing sodium permeability and excitability in epileptogenic foci . In contrast, 3-amino-N-(3-fluorophenyl)propanamide demonstrated higher enzymatic activity in VOC assays compared to its 4-methylphenyl analogue, highlighting the importance of substituent position on bioactivity .
Enzyme Inhibition
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) was identified as a potent acetylcholinesterase inhibitor, suggesting that aromatic substituents (e.g., biphenylmethyl) enhance target binding .
Glucose Transporter Modulation
Physicochemical Properties
- Lipophilicity : Chloro and sulfonyl groups (e.g., in 3-chloro-N-[4-methoxy-3-(piperidinylsulfonyl)phenyl]propanamide ) increase lipophilicity, enhancing membrane permeability .
- Polarity: Amino-substituted derivatives (e.g., 3-amino-N-phenylpropanamide) exhibit higher polarity, affecting solubility and metabolic stability .
- Molecular Weight : Bulkier derivatives (e.g., naphthalenyloxy-substituted propanamide) may face challenges in bioavailability despite improved target affinity .
Méthodes De Préparation
Reaction Mechanism and Adaptations
The general amidation mechanism involves nucleophilic acyl substitution:
-
Activation of the carboxylic acid : Propionic acid is converted to a more reactive species, such as an acid chloride or mixed anhydride.
-
Nucleophilic attack : The amine (N-methyl-3-piperidinamine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Deprotonation and collapse : The intermediate collapses, releasing a leaving group (e.g., Cl⁻) and forming the amide bond.
For N-methyl-N-3-piperidinylpropanamide, steric hindrance from the piperidinyl group may necessitate longer reaction times or elevated temperatures compared to simpler amines like ammonia.
Proposed Synthetic Routes
Direct Amidation Using Propionic Acid and N-Methyl-3-Piperidinamine
Procedure :
-
Reactants : Propionic acid (10–99.9% purity) and N-methyl-3-piperidinamine (1:1 molar ratio).
-
Conditions : Heated to 150–200°C under reflux for 3–10 hours, with continuous stirring.
-
Byproduct Removal : A rectifying column is employed to separate aqueous byproducts (e.g., water, excess amine).
-
Workup : Crude product is cooled to 80–180°C, subjected to vacuum distillation, and recrystallized using ethanol or ethyl acetate.
Challenges :
Acid Chloride Route
Procedure :
-
Synthesis of Propionyl Chloride : Propionic acid reacts with thionyl chloride (SOCl₂) at 60–80°C.
-
Amidation : Propionyl chloride is added dropwise to N-methyl-3-piperidinamine in anhydrous dichloromethane, with a base (e.g., triethylamine) to neutralize HCl.
-
Workup : The mixture is washed with water, dried over MgSO₄, and concentrated. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
Advantages :
-
Higher reactivity of acid chloride improves conversion rates.
Optimization of Reaction Conditions
Temperature and Time
Data from the patent CN104987297A demonstrates that yields correlate strongly with temperature:
Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|
150 | 3 | 37 |
200 | 3 | 60.5 |
200 | 0.5 | 56 |
For N-methyl-N-3-piperidinylpropanamide, temperatures near 200°C and extended reaction times (5–8 hours) may mitigate steric effects.
Solvent and Stoichiometry
-
Solvent-Free Systems : The patent emphasizes solvent-free conditions to minimize side reactions.
-
Excess Amine : A 1.2:1 molar ratio of amine to acid may drive the reaction to completion.
Purification Techniques
Vacuum Distillation
Effective for removing low-boiling-point impurities (e.g., unreacted propionic acid, water). Optimal pressure: 10–50 mmHg.
Recrystallization
Solvent Screening :
-
Ethyl Acetate/Hexane Mixtures : Ideal for hydrophobic amides, offering better crystal formation.
Analytical Characterization
Post-synthesis analysis should include:
Q & A
Q. What are the recommended synthetic routes and purification methods for N-methyl-N-3-piperidinylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 3-piperidinylamine with methyl acrylate derivatives under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent at 0–4°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Table 1 : Example Reaction Conditions
Step | Reagent/Condition | Temperature | Yield (%) |
---|---|---|---|
Amidation | HATU, DIPEA, DMF | 0–4°C | 70–85 |
Purification | Silica gel (EtOAc/Hexane) | RT | 90–95 |
Q. How is the structural characterization of N-methyl-N-3-piperidinylpropanamide performed?
- Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- NMR : H NMR (DMSO-d6) shows piperidinyl protons (δ 1.4–2.8 ppm) and methylamide protons (δ 2.9–3.1 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of N-methyl-N-3-piperidinylpropanamide in receptor binding?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-labeled analogs) in cell membranes expressing target receptors (e.g., GPCRs). Measure IC₅₀ values to assess affinity .
- Molecular Dynamics Simulations : Employ software like GROMACS to model ligand-receptor interactions, focusing on piperidinyl and amide group orientations .
Q. What strategies are effective for structure-activity relationship (SAR) studies of N-methyl-N-3-piperidinylpropanamide derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Modify the piperidinyl group (e.g., introduce hydroxyl or halogen groups) and assess changes in bioactivity via in vitro assays (e.g., enzyme inhibition) .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical binding moieties (amide and piperidinyl groups) .
Q. How should researchers address stability challenges of N-methyl-N-3-piperidinylpropanamide under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS.
- Key Findings : Degradation peaks at pH <3 (amide hydrolysis) and pH >10 (piperidinyl ring oxidation) .
- Stabilization Strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance solubility and reduce hydrolysis .
Q. How can contradictions between computational predictions and experimental data for vibrational spectra be resolved?
- Methodological Answer :
- Validation Workflow :
Compare experimental IR-LD spectra with ab initio calculations (e.g., Gaussian 09, B3LYP/6-31G* basis set) .
Adjust computational models for solvent effects (PCM method) and crystal packing forces .
- Case Study : Discrepancies in C=O stretching frequencies were resolved by accounting for hydrogen bonding in the solid state .
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